molecular formula C11H12N2O B12068813 4-Phenethoxy-1H-pyrazole

4-Phenethoxy-1H-pyrazole

Cat. No.: B12068813
M. Wt: 188.23 g/mol
InChI Key: FHTMPEUHKWIXDU-UHFFFAOYSA-N
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Description

4-Phenethoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenethoxy-1H-pyrazole typically involves the cyclocondensation of hydrazines with enaminones or other suitable precursors. One common method includes the reaction of phenethyl bromide with hydrazine hydrate, followed by cyclization with an appropriate diketone under reflux conditions . Another approach involves the use of silver-mediated [3+2] cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and catalysts, such as FeCl3/PVP in water/PEG-400, has been explored to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenethoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, DMSO, oxygen.

    Reduction: Sodium borohydride.

    Substitution: Halides, electrophiles.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Amino-1H-pyrazole

Comparison: 4-Phenethoxy-1H-pyrazole is unique due to its phenethoxy substituent, which imparts distinct chemical and biological properties. Compared to other pyrazoles, it exhibits enhanced antifungal activity and specific interactions with molecular targets .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(2-phenylethoxy)-1H-pyrazole

InChI

InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)6-7-14-11-8-12-13-9-11/h1-5,8-9H,6-7H2,(H,12,13)

InChI Key

FHTMPEUHKWIXDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CNN=C2

Origin of Product

United States

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